Cas no 2639416-15-0 (ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate)

Ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a fluorinated pyrazole derivative with notable applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The presence of an amino group at the 4-position allows for further functionalization, facilitating the synthesis of diverse bioactive compounds. Its ester moiety provides versatility in hydrolysis or transesterification reactions. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents targeting selective enzymatic pathways. High purity and consistent synthesis protocols ensure reliability for research and industrial applications.
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate structure
2639416-15-0 structure
商品名:ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
CAS番号:2639416-15-0
MF:C9H12F3N3O2
メガワット:251.20569229126
CID:6032554
PubChem ID:165901898

ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 化学的及び物理的性質

名前と識別子

    • EN300-27725756
    • 2639416-15-0
    • ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
    • インチ: 1S/C9H12F3N3O2/c1-2-17-7(16)3-4-15-5-6(13)8(14-15)9(10,11)12/h5H,2-4,13H2,1H3
    • InChIKey: IHDHWDPUAJYREV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CN(CCC(=O)OCC)N=1)N)(F)F

計算された属性

  • せいみつぶんしりょう: 251.08816112g/mol
  • どういたいしつりょう: 251.08816112g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 70.1Ų

ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27725756-0.1g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
0.1g
$842.0 2025-03-20
Enamine
EN300-27725756-0.25g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
0.25g
$880.0 2025-03-20
Enamine
EN300-27725756-0.05g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
0.05g
$803.0 2025-03-20
Enamine
EN300-27725756-10.0g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
10.0g
$4114.0 2025-03-20
Enamine
EN300-27725756-5.0g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
5.0g
$2774.0 2025-03-20
Enamine
EN300-27725756-2.5g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
2.5g
$1874.0 2025-03-20
Enamine
EN300-27725756-1.0g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
1.0g
$956.0 2025-03-20
Enamine
EN300-27725756-0.5g
ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
2639416-15-0 95.0%
0.5g
$919.0 2025-03-20

ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 関連文献

ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoateに関する追加情報

Ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate: A Comprehensive Overview

Ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, with the CAS number 2639416-15-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have gained prominence due to their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrazole ring substituted with an amino group at position 4, a trifluoromethyl group at position 3, and an ethyl propanoate moiety attached at position 1.

The synthesis of ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and acid-catalyzed cyclizations. Recent advancements in synthetic methodology have enabled the efficient construction of such complex heterocyclic compounds, ensuring high yields and purity. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization.

One of the most notable aspects of this compound is its potential as a precursor in drug development. Pyrazole derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. For instance, studies have shown that ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate exhibits promising activity against certain kinases, which are critical in cellular signaling pathways. This makes it a candidate for anti-cancer drug development.

Moreover, the compound's solubility properties and stability under physiological conditions make it an attractive lead compound for further optimization. Researchers have employed computational methods such as molecular docking and quantum mechanics to predict its binding affinity to target proteins. These studies have provided valuable insights into the structure-activity relationships (SARs) of this compound class.

In addition to its pharmacological applications, ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has also been explored in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in catalysis and sensor applications. Recent research has focused on incorporating this compound into metalloporphyrin frameworks for enhanced catalytic activity.

From a synthetic perspective, the introduction of the trifluoromethyl group via electrophilic substitution has been optimized using microwave-assisted techniques, significantly reducing reaction times while maintaining product quality. This highlights the importance of continuous process improvement in modern organic synthesis.

In conclusion, ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (CAS No: 2639416-15-0) stands as a testament to the ingenuity of modern chemical synthesis and its application across multiple disciplines. Its unique structural features and versatile reactivity continue to drive innovative research across academia and industry alike.

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